tert-Butyl (4-(benzyloxy)naphthalen-2-yl)carbamate
Overview
Description
tert-Butyl (4-(benzyloxy)naphthalen-2-yl)carbamate: is an organic compound with the molecular formula C22H23NO3 and a molecular weight of 349.42 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(benzyloxy)naphthalen-2-yl)carbamate typically involves the reaction of 4-(benzyloxy)naphthalen-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-(benzyloxy)naphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromosuccinimide in tetrahydrofuran at low temperatures.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group, using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: N-bromosuccinimide in tetrahydrofuran at -10°C.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: tert-Butyl (4-(benzyloxy)-1-bromo-8-methylnaphthalen-2-yl)carbamate.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (4-(benzyloxy)naphthalen-2-yl)carbamate is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of tert-Butyl (4-(benzyloxy)naphthalen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate .
- tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate .
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the substituents on the naphthalene ring, which can significantly impact their chemical reactivity and applications .
- Unique Properties: tert-Butyl (4-(benzyloxy)naphthalen-2-yl)carbamate is unique due to its specific benzyloxy substitution, which provides distinct reactivity and binding properties .
Properties
IUPAC Name |
tert-butyl N-(4-phenylmethoxynaphthalen-2-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-22(2,3)26-21(24)23-18-13-17-11-7-8-12-19(17)20(14-18)25-15-16-9-5-4-6-10-16/h4-14H,15H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLAYSJSTWPCLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.